(2-Methoxypyridin-3-yl)(4-(4-(thiophen-3-yl)thiazol-2-yl)piperazin-1-yl)methanone
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Overview
Description
(2-Methoxypyridin-3-yl)(4-(4-(thiophen-3-yl)thiazol-2-yl)piperazin-1-yl)methanone: is a complex organic compound that features a combination of heterocyclic structures
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Methoxypyridin-3-yl)(4-(4-(thiophen-3-yl)thiazol-2-yl)piperazin-1-yl)methanone typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Thiazole Ring: Starting with thiophene-3-carboxylic acid, the thiazole ring can be formed through a cyclization reaction with appropriate reagents such as thioamides.
Piperazine Derivative Synthesis: The piperazine ring is introduced by reacting the thiazole derivative with a piperazine compound under controlled conditions.
Coupling with Pyridine Derivative: The final step involves coupling the piperazine-thiazole intermediate with a 2-methoxypyridine derivative using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to form the desired methanone compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include:
Batch Processing: Utilizing large-scale reactors to perform each step of the synthesis sequentially.
Continuous Flow Chemistry: Implementing continuous flow reactors to enhance reaction efficiency and scalability.
Purification Techniques: Employing methods such as recrystallization, chromatography, and distillation to purify the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group or the thiophene ring, using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can target the carbonyl group in the methanone moiety, using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the piperazine ring, where various nucleophiles can replace hydrogen atoms under basic conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Sodium hydride, potassium carbonate.
Major Products
Oxidation: Formation of sulfoxides or sulfones from the thiophene ring.
Reduction: Conversion of the methanone to a secondary alcohol.
Substitution: Introduction of various functional groups onto the piperazine ring.
Scientific Research Applications
Chemistry
In chemistry, this compound can serve as a building block for synthesizing more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new materials and catalysts.
Biology
Biologically, (2-Methoxypyridin-3-yl)(4-(4-(thiophen-3-yl)thiazol-2-yl)piperazin-1-yl)methanone may exhibit activity against certain enzymes or receptors due to its heterocyclic components. It can be used in biochemical assays to study enzyme inhibition or receptor binding.
Medicine
In medicinal chemistry, this compound is of interest for its potential therapeutic properties. It may act as a lead compound for developing drugs targeting specific diseases, such as cancer or neurological disorders, due to its ability to interact with biological targets.
Industry
Industrially, the compound can be used in the synthesis of pharmaceuticals, agrochemicals, and other specialty chemicals. Its structural complexity allows for the creation of derivatives with tailored properties for specific applications.
Mechanism of Action
The mechanism of action of (2-Methoxypyridin-3-yl)(4-(4-(thiophen-3-yl)thiazol-2-yl)piperazin-1-yl)methanone involves its interaction with molecular targets such as enzymes or receptors. The compound’s heterocyclic rings can bind to active sites, inhibiting enzyme activity or modulating receptor function. This interaction can alter cellular pathways, leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- (4-(4-Methoxyphenyl)piperazin-1-yl)(2-(4-methylpiperidin-1-yl)benzo[d]thiazol-6-yl)methanone
- (2-Methyl-5-phenyl-1-(3,4,5-trimethoxyphenyl)-1H-pyrrol-3-yl)methanone
Uniqueness
Compared to similar compounds, (2-Methoxypyridin-3-yl)(4-(4-(thiophen-3-yl)thiazol-2-yl)piperazin-1-yl)methanone stands out due to its specific combination of a methoxypyridine ring and a thiophene-thiazole-piperazine framework. This unique structure may confer distinct biological activities and chemical reactivity, making it a valuable compound for further research and development.
Properties
IUPAC Name |
(2-methoxypyridin-3-yl)-[4-(4-thiophen-3-yl-1,3-thiazol-2-yl)piperazin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4O2S2/c1-24-16-14(3-2-5-19-16)17(23)21-6-8-22(9-7-21)18-20-15(12-26-18)13-4-10-25-11-13/h2-5,10-12H,6-9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UPXMDPFXCQVGJV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC=N1)C(=O)N2CCN(CC2)C3=NC(=CS3)C4=CSC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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